3-(Methylthio)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives, characterized by the presence of a methylthio group at the 3-position and an amino group at the 5-position of the indole structure. This compound is significant in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its synthesis and applications have garnered attention in various scientific studies.
The compound can be synthesized through various methods, primarily involving reactions that modify existing indole structures. It has been studied in the context of its chemical properties and biological activities, with relevant literature available in journals focusing on organic chemistry and pharmacology.
3-(Methylthio)-1H-indol-5-amine is classified as:
The synthesis of 3-(Methylthio)-1H-indol-5-amine can be achieved through several methodologies, including:
The molecular structure of 3-(Methylthio)-1H-indol-5-amine features:
3-(Methylthio)-1H-indol-5-amine can participate in several chemical reactions, including:
These reactions typically require careful control of conditions to avoid side reactions, particularly due to the reactive nature of both the amino and methylthio groups.
The mechanism of action for compounds like 3-(Methylthio)-1H-indol-5-amine often involves:
Studies suggest that modifications to the indole structure can significantly impact its biological efficacy, making structure-activity relationship studies crucial for optimizing therapeutic potential.
3-(Methylthio)-1H-indol-5-amine has several applications in scientific research:
3-(Methylthio)-1H-indol-5-amine represents a structurally specialized indole derivative characterized by two critical substituents: a methylthio (-S-CH₃) group at the 3-position and an amino (-NH₂) group at the 5-position of the indole scaffold. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the parent compound is designated as 1H-indole, with substituents listed in alphabetical order preceded by their respective locants: hence "3-(methylthio)" precedes "5-amino" in the name. The molecular formula is C₉H₁₀N₂S, with a systematic name of 5-amino-3-(methylthio)-1H-indole. This compound exemplifies positional isomerism inherent to disubstituted indoles, where altering substituent locations creates distinct physicochemical and biological profiles. The 3-position of indole is electron-rich and sterically accessible, making it a prime site for electrophilic substitution, while the 5-position on the benzenoid ring offers opportunities for modulating electronic properties. [1] [7]
The methylthio group (-SCH₃) at C-3 contributes significantly to the molecule's properties. This moiety exhibits moderate electron-donating character through resonance (+R effect) while being more lipophilic than oxygen-based analogues. Comparatively, 3-(methylsulfonyl)-1H-indol-5-amine would possess greater polarity but reduced electron-donating capacity. The primary amine at C-5 serves as both a hydrogen bond donor/acceptor and a synthetic handle for derivatization. Molecular modeling indicates that this 3,5-disubstitution pattern creates a polarized electronic structure across the indole system, potentially enhancing interactions with biological targets. Calculated logP values for this compound range from 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability. [3] [5]
Table 1: Influence of Substituent Position on Indole Properties
Substituent Pattern | Electronic Effects | logP (Calculated) | Common Biological Roles |
---|---|---|---|
3-(Methylthio)-5-amino | Resonance donation at C3; Polar amino group at C5 | 1.8–2.2 | Kinase inhibition, Microtubule targeting |
5-(Methylthio)-3-amino | Amino group resonance donation; Thioether at electron-rich position | 1.7–2.0 | Antimicrobial activity |
2-(Methylthio)-5-amino | Sterically hindered C2 position; Disrupted conjugation | 1.6–1.9 | Limited pharmacological exploration |
Unsubstituted 1H-indole | Native π-electron system | 2.1–2.3 | Baseline biological activity |
Indole alkaloids have formed the cornerstone of pharmacologically active natural products for over a century, with early examples including serotonin (5-hydroxytryptamine, 1948) and reserpine (1952). The structural simplicity of the indole scaffold enabled extensive synthetic modifications, leading to first-generation synthetic drugs like indomethacin (1963), a nonsteroidal anti-inflammatory drug acting as a cyclooxygenase inhibitor. The late 20th century witnessed strategic incorporation of sulfur at the indole 3-position, exemplified by sumatriptan (1991), which features a 5-aminosulfonyl moiety and acts as a 5-HT₁D receptor agonist for migraine treatment. This era established the 3-thioether indole motif as a versatile pharmacophore capable of modulating diverse biological targets. [7] [9]
The early 2000s saw systematic exploration of 3,5-disubstituted indoles, with 3-(methylthio)-1H-indol-5-amine emerging as a key synthetic intermediate. Its significance stems from two orthogonal functional groups: the nucleophilic 5-amino group participates in Schiff base formation, amide coupling, and cyclization reactions, while the 3-methylthio group enables oxidation state modulation (sulfoxide/sulfone formation) and serves as a radical stabilization site. This versatility is exemplified in kinase inhibitor development, where 3-(bromo-1H-indol-5-yl)quinazolin-4-amine derivatives demonstrated potent pan-HER inhibition. The structural analogy between 3-bromo and 3-methylthio indoles enabled bioisosteric replacement strategies to optimize drug metabolism and pharmacokinetics profiles. [1] [5]
Contemporary research leverages this scaffold in targeted covalent inhibitors where the methylthio group undergoes controlled metabolic activation. The compound's role has expanded from mere synthetic intermediate to molecular scaffolding in anticancer agents, as demonstrated by indolylsulfoximines that disrupt microtubule assembly. Notably, N-arylated indolylsulfoximines derived from 3-methylthio precursors show submicromolar cytotoxicity against 22Rv1 prostate cancer cells (IC₅₀ = 1.7–8.2 μM) through reactive oxygen species induction and p53 activation pathways. [5] [10]
3-(Methylthio)-1H-indol-5-amine occupies a strategic niche in synthetic medicinal chemistry due to its bifunctional reactivity and participation in diversity-oriented synthesis. The amine functionality undergoes electrophilic substitution to create amides, ureas, and imines, while the methylthio group participates in cross-coupling reactions and oxidative transformations. This enables efficient generation of chemical libraries for high-throughput screening. Recent advances demonstrate its utility in copper-mediated cross-couplings with aryl iodides, achieving N-arylated indolylsulfoximines in yields up to 91% under environmentally friendly conditions. The synthetic tractability of this scaffold aligns with green chemistry principles, as demonstrated by microscale synthetic approaches that minimize solvent consumption and energy inputs. [5] [6]
In oncology, derivatives exhibit multimodal mechanisms including kinase inhibition, microtubule disruption, and reactive oxygen species induction. Structure-activity relationship studies reveal that electron-withdrawing substituents on the 5-amino group enhance activity against estrogen receptor-positive breast cancers. Competitive binding assays show that fluorinated derivatives like MDT-32 exhibit superior binding affinity (Kᵢ = 39.17 ± 1.16 nM) to estrogen receptor α compared to tamoxifen (40.71 ± 1.41 nM), validating the scaffold's significance in hormone-dependent cancers. [6]
Table 2: Biological Activities of 3-(Methylthio)-1H-indol-5-amine Derivatives
Derivative Class | Biological Target | Potency (IC₅₀/EC₅₀) | Mechanistic Insights |
---|---|---|---|
N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine | HER1/HER2 kinases | 0.13–0.25 μM (HER1) | Irreversible cysteine targeting |
N-Aryl indolylsulfoximines | Tubulin/Microtubule system | 1.28–8.2 μM (various cancer lines) | ROS induction, p53 activation |
((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amines | Estrogen receptor α | 39.17 nM (binding affinity) | Competitive ER antagonism |
Tris(1H-indol-3-yl)methylium antimicrobials | Bacterial membranes | 0.13–1.0 μg/mL (Gram-positive) | Membrane pore formation |
Antimicrobial applications have emerged through structural hybridization, particularly in tris(indolyl)methylium salts where 3-(methylthio)-1H-indol-5-amine serves as precursor. These compounds exhibit potent activity against multidrug-resistant Staphylococcus aureus (MIC = 0.13–1.0 μg/mL) by forming pores in bacterial membranes. The methylthio group enhances penetration through hydrophobic lipid bilayers while the amino group contributes to cation-π interactions with membrane phospholipids. This dual functionality positions 3-(methylthio)-1H-indol-5-amine as a critical building block for addressing antibiotic resistance crises through novel antimicrobial mechanisms. [9] [10]
The compound's versatility across therapeutic areas—from kinase inhibitors to tubulin modulators and antimicrobials—underscores its fundamental role in modern drug discovery. Future research directions include developing asymmetric syntheses for enantioselective applications, exploring metabolic stability enhancements, and leveraging artificial intelligence-driven drug design to identify novel target interactions for this multifaceted heterocyclic scaffold. [5] [7]
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5